7-chloro-9-methoxy-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide
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Overview
Description
7-chloro-9-methoxy-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the benzoxepine class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-9-methoxy-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzoxepine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and methoxy groups: These functional groups can be introduced via halogenation and methylation reactions.
Attachment of the carboxamide group: This step often involves amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a carboxylic acid, while substitution of the chloro group could result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-chloro-9-methoxy-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of specific enzymes or activation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1-benzoxepine-4-carboxamide: Lacks the methoxy and N-(3-methylphenyl) groups.
9-methoxy-1-benzoxepine-4-carboxamide: Lacks the chloro and N-(3-methylphenyl) groups.
N-(3-methylphenyl)-1-benzoxepine-4-carboxamide: Lacks the chloro and methoxy groups.
Uniqueness
7-chloro-9-methoxy-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide is unique due to the presence of all three functional groups (chloro, methoxy, and N-(3-methylphenyl)), which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H16ClNO3 |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
7-chloro-9-methoxy-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C19H16ClNO3/c1-12-4-3-5-16(8-12)21-19(22)13-6-7-24-18-14(9-13)10-15(20)11-17(18)23-2/h3-11H,1-2H3,(H,21,22) |
InChI Key |
BDPSCEPXJVUAOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
Origin of Product |
United States |
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